REACTION_CXSMILES
|
O[C:2]([C:12]1[C:13]([NH:18][C:19](=[O:24])[C:20](C)(C)C)=[N:14][CH:15]=[CH:16][CH:17]=1)([CH3:11])CC(OC(C)(C)C)=O>Cl>[CH3:11][C:2]1[C:12]2[C:13](=[N:14][CH:15]=[CH:16][CH:17]=2)[NH:18][C:19](=[O:24])[CH:20]=1
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Name
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tert-butyl 3-hydroxy-3-(2-pivalamidopyridin-3-yl)butanoate
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Quantity
|
1.3 g
|
Type
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reactant
|
Smiles
|
OC(CC(=O)OC(C)(C)C)(C)C=1C(=NC=CC1)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
2 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
The resulting mixture was washed with Et2O (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(NC2=NC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |